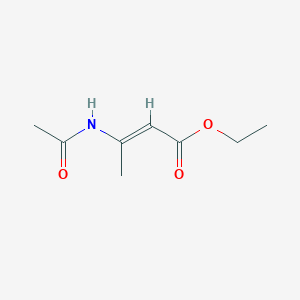

(E)-Ethyl 3-acetamidobut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-acetamidobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWGWPKGHGLOY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of E Ethyl 3 Acetamidobut 2 Enoate

Asymmetric Hydrogenation Reactions

The asymmetric hydrogenation of prochiral olefins stands as a powerful tool for the synthesis of chiral molecules. (E)-Ethyl 3-acetamidobut-2-enoate serves as a key substrate in this area, offering a pathway to chiral β-amino acids and their derivatives, which are valuable building blocks in pharmaceuticals and natural product synthesis.

Enantioselective Hydrogenation of Prochiral this compound

The quest for highly enantioselective methods for the reduction of the carbon-carbon double bond in β-(acylamino)acrylates has led to the exploration of various transition metal catalysts. Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands have emerged as particularly effective systems for the hydrogenation of (E)-isomers of these substrates.

Research by Wu and coworkers has demonstrated the exceptional efficacy of the Ru((R)-Xyl-P-Phos)(C₆H₆)Cl₂ complex in the asymmetric hydrogenation of (E)-β-alkyl-substituted-β-(acylamino)acrylates. nih.govacs.org This catalytic system consistently delivers high enantioselectivities, often exceeding 99% enantiomeric excess (ee). The steric and electronic properties of the dipyridylphosphine ligands, in conjunction with the ruthenium metal center, play a crucial role in achieving this high degree of stereocontrol. nih.gov

In a similar vein, Imamoto and colleagues reported the successful use of Rh(I) complexes with electron-rich, P-chirogenic diphosphine ligands, such as t-Bu-BisP*, for the highly enantioselective hydrogenation of (E)-β-(acylamino)acrylates. These rhodium-based catalysts have also yielded products with excellent enantioselectivities, highlighting the versatility of different transition metals in this transformation.

The following table summarizes representative results from the enantioselective hydrogenation of (E)-β-(acylamino)acrylates, showcasing the performance of different catalytic systems.

| Catalyst | Substrate (R group) | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Ref |

| Ru((R)-Xyl-P-Phos)(C₆H₆)Cl₂ | CH₃ | CH₃OH/CH₂Cl₂ | 4 | 6 | >99 | 97.4 | nih.govacs.org |

| Ru((R)-Xyl-P-Phos)(C₆H₆)Cl₂ | C₂H₅ | CH₃OH/CH₂Cl₂ | 4 | 8 | >99 | 98.2 | nih.govacs.org |

| Ru((R)-Xyl-P-Phos)(C₆H₆)Cl₂ | i-Pr | CH₃OH/CH₂Cl₂ | 4 | 12 | >99 | 99.7 | nih.govacs.org |

| [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | CH₃ | THF | 5 | 20 | 100 | 98 | |

| [Rh((R,R)-t-Bu-BisP) (COD)]BF₄ | C₂H₅ | THF | 5 | 20 | 100 | 97 |

Enantioconvergent and Enantiodivergent Outcomes in Olefin Hydrogenation Studies

The geometric configuration of the starting olefin can significantly influence the stereochemical outcome of asymmetric hydrogenation, leading to either enantioconvergent or enantiodivergent results. In an enantiodivergent reaction, the (E)- and (Z)-isomers of a substrate yield products with opposite absolute configurations using the same chiral catalyst. Conversely, an enantioconvergent process affords the same enantiomer of the product from both geometric isomers.

Studies on the hydrogenation of β-(acylamino)acrylates have revealed interesting stereochemical behaviors. While the Ru-catalyzed hydrogenation of (E)-isomers proceeds with high enantioselectivity, the corresponding (Z)-isomers often exhibit lower reactivity and enantioselectivity under similar conditions. For instance, the hydrogenation of (Z)-β-alkyl-substituted-β-(acylamino)acrylates using a [Rh((R)-Xyl-P-Phos)(COD)]BF₄ catalyst system resulted in only moderate to good enantioselectivities. nih.govacs.org This suggests a potential for enantiodivergence if the (E)- and (Z)-isomers were to yield opposite enantiomers, or a less efficient enantioconvergent pathway if they produce the same enantiomer with varying selectivity.

The choice of catalyst and ligand is paramount in dictating the stereochemical outcome. For example, rhodium complexes of bisphosphine ligands like (R)-SDP have been shown to hydrogenate (Z)-β-branched simple enamides with excellent enantioselectivities (88–96% ee), indicating that high stereocontrol for (Z)-isomers is achievable with the appropriate catalytic system. rsc.org

Stereo-Controlled Hydrogenation Pathways

The stereochemical outcome of the asymmetric hydrogenation of this compound and related enamides is governed by a complex interplay of factors, including the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. The mechanism of Ru-catalyzed hydrogenation of β-(acylamino)acrylates is believed to proceed through a series of steps involving coordination of the substrate to the metal center, followed by the sequential transfer of two hydrogen atoms.

The chiral ligand creates a specific three-dimensional environment around the metal, forcing the substrate to coordinate in a preferred orientation. This initial binding event is critical in determining the face of the double bond that will be exposed to the incoming hydrogen. The amide group of the substrate often plays a crucial role as a directing group, coordinating to the metal and further locking the substrate into a specific conformation.

For Rh-catalyzed hydrogenations, the mechanism often involves the formation of a dihydride complex, followed by migratory insertion of the olefin into the Rh-H bond and subsequent reductive elimination. The relative energies of the diastereomeric intermediates formed during this process dictate the enantioselectivity of the reaction.

Reaction parameters such as hydrogen pressure and solvent can also influence the stereochemical outcome. For instance, in the iridium-catalyzed hydrogenation of some enamides, a decrease in hydrogen pressure has been observed to enhance enantioselectivity. This suggests that the rate-determining or selectivity-determining step may be sensitive to the concentration of dissolved hydrogen.

Nucleophilic and Electrophilic Reactivity Profiles

The enaminone moiety within this compound imparts a rich and varied reactivity profile, allowing it to act as both a nucleophile and an electrophile under different reaction conditions. This dual reactivity opens up numerous avenues for the synthesis of complex nitrogen-containing molecules.

Reactions with Alcohols and Electrophiles: Formation of Substituted Derivatives

The carbon-carbon double bond in this compound is electron-deficient due to the presence of the adjacent ester and acetamido groups. This makes it susceptible to nucleophilic attack. For example, under appropriate conditions, alcohols can add across the double bond in a Michael-type addition, leading to the formation of β-alkoxy-β-amino acid derivatives. This reaction is often catalyzed by either acid or base.

Furthermore, the nitrogen atom of the acetamido group possesses a lone pair of electrons and can exhibit nucleophilic character. Alkylation of this nitrogen can be achieved with suitable electrophiles, such as alkyl halides, under basic conditions. The base is required to deprotonate the amide, increasing its nucleophilicity.

The α-carbon, situated between the ester and the vinylogous amide, can also be deprotonated under strong basic conditions to form an enolate-like species. This nucleophilic center can then react with various electrophiles, allowing for the introduction of substituents at the α-position.

Exploration of Ambident Reactivity within the Enaminone Moiety

The enaminone system in this compound is an example of an ambident nucleophile, meaning it has multiple potential sites for reaction with electrophiles. The primary nucleophilic centers are the nitrogen atom, the α-carbon, and the oxygen atom of the ester carbonyl group (via its enolate form). The regioselectivity of the reaction with an electrophile is influenced by several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (kinetic vs. thermodynamic control), and the counterion in the case of a deprotonated species.

Generally, hard electrophiles tend to react at the most electronegative atom (the oxygen of the enolate), while soft electrophiles favor reaction at the softer nucleophilic site (the α-carbon). The nitrogen atom, with its intermediate character, can react with a range of electrophiles. The interplay of these factors allows for the selective functionalization of different positions within the molecule, providing a powerful tool for the synthesis of diverse and complex organic structures. Theoretical studies on ambident nucleophiles often employ concepts like the Hard and Soft Acids and Bases (HSAB) principle and Marcus theory to predict and rationalize the observed regioselectivity. nih.gov

Intramolecular Rearrangements and Cyclization Pathways Involving Acetamidoenoate Structures

This compound and related β-acetamido-α,β-unsaturated esters are versatile precursors in the synthesis of various heterocyclic compounds through intramolecular rearrangements and cyclization reactions. The presence of nucleophilic nitrogen and electrophilic carbon centers within the same molecule allows for a range of cyclization pathways, which can be promoted by thermal, acidic, or basic conditions. These reactions are crucial for the construction of important heterocyclic scaffolds such as pyridinones and oxazolines.

The intramolecular cyclization of acetamidoenoate structures can proceed through different mechanistic pathways, primarily dictated by the reaction conditions and the substitution pattern of the substrate. Two of the most significant cyclization pathways are the formation of 2-pyridones and oxazolines.

Cyclization to 2-Pyridones

One of the prominent intramolecular reactions of this compound analogues is their cyclization to form 2-pyridone derivatives. This transformation typically involves the nucleophilic attack of the nitrogen atom of the acetamido group onto the ester carbonyl carbon, followed by elimination of an alcohol. However, the more common and synthetically useful pathways often involve an initial Michael-type addition or a condensation reaction, particularly when other reactive functional groups are present.

For instance, the synthesis of substituted 2-pyridones can be achieved from β-enamino esters, which are structurally related to acetamidoenoates, by reaction with compounds containing active methylene (B1212753) groups. These reactions often proceed under basic conditions or with thermal promotion. The general mechanism involves the formation of a new carbon-carbon bond followed by an intramolecular cyclization and subsequent aromatization.

Research into the synthesis of 3-cyano-2-pyridone derivatives has shown that N-alkylated-2-cyanoacetamides react with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) at reflux to yield the corresponding pyridones in good yields. sciforum.net This highlights a common strategy for constructing the pyridone ring.

Table 1: Synthesis of 3-Cyano-2-Pyridone Derivatives from N-Substituted-2-cyanoacetamides and Acetylacetone sciforum.net

| Entry | N-Substituent | Product | Yield (%) |

| 1 | Phenyl | 3-Cyano-4,6-dimethyl-1-phenyl-2-pyridone | 79 |

| 2 | 4-Methylphenyl | 3-Cyano-4,6-dimethyl-1-(4-methylphenyl)-2-pyridone | 75 |

| 3 | 4-Methoxyphenyl | 3-Cyano-1-(4-methoxyphenyl)-4,6-dimethyl-2-pyridone | 70 |

| 4 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-cyano-4,6-dimethyl-2-pyridone | 61 |

| Reaction Conditions: N-substituted-2-cyanoacetamide, acetylacetone, KOH, ethanol, reflux, 4h. |

Similarly, the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles can be achieved in a one-pot, two-step catalytic process, demonstrating another route to functionalized pyridones from related starting materials. nih.gov

Cyclization to Oxazolines

Another important intramolecular cyclization pathway for acetamidoenoate structures and their derivatives is the formation of oxazoline (B21484) rings. This cyclization typically occurs when the acetamido group is part of a larger structure that includes a hydroxyl group, which can be formed in situ or be present in a precursor molecule. The mechanism often involves the nucleophilic attack of the amide oxygen onto a suitably activated carbon, or the attack of a hydroxyl group on the amide carbonyl, followed by dehydration.

While direct cyclization of this compound to an oxazoline is not the most commonly reported pathway without prior modification, related structures demonstrate this reactivity. For example, the synthesis of oxazolines can be efficiently achieved from alkyl 2-diazo-3-oxoalkanoates and 2-arylaziridines. nih.gov This reaction proceeds via an electrophilic ring expansion of the aziridine (B145994) by an in situ generated ketene, followed by intramolecular cyclization to form the oxazoline ring. nih.gov

Table 2: Synthesis of Ethyl 2-(Oxazolin-2-yl)alkanoates from Diazo Esters and Aziridines nih.gov

| Entry | Diazo Ester | Aziridine | Product | Yield (%) |

| 1 | Ethyl 2-diazo-3-oxobutanoate | 2-Phenylaziridine | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)acetate | 85 |

| 2 | Ethyl 2-diazo-3-oxopentanoate | 2-Phenylaziridine | Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate | 88 |

| 3 | Ethyl 2-diazo-3-oxohept-6-enoate | 2-(Naphthalen-1-yl)aziridine | Ethyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)hex-4-enoate | 94 |

| Reaction Conditions: Microwave heating. |

These examples from related systems illustrate the potential for this compound to undergo intramolecular cyclization to form various heterocyclic structures, which is a key aspect of its reactivity profile. The specific pathway and the resulting product are highly dependent on the reaction conditions and the presence of other functional groups in the molecule or in co-reactants. Further research on the specific intramolecular reactions of this compound itself would be beneficial to fully elucidate its synthetic potential.

Catalytic Systems and Ligand Design in E Ethyl 3 Acetamidobut 2 Enoate Transformations

Homogeneous Catalysis for Asymmetric Hydrogenation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively studied for the asymmetric hydrogenation of (E)-ethyl 3-acetamidobut-2-enoate. This approach often allows for high levels of stereocontrol due to the well-defined nature of the catalytic species.

Ruthenium catalysts, in combination with chiral phosphine (B1218219) ligands, have proven to be highly effective for the asymmetric hydrogenation of β-acetamidoacrylates, including this compound. The electronic and steric properties of the phosphine ligand play a crucial role in determining the enantioselectivity of the reaction. For instance, the use of ligands from the Taniaphos family, specifically (R,S)-[2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-xylyl)phosphine, in conjunction with a ruthenium precursor has demonstrated high enantiomeric excesses (ee).

Detailed research findings have shown that under optimized conditions, these ruthenium-based systems can achieve near-perfect enantioselectivity. The choice of solvent and the reaction pressure are also critical parameters that influence the catalytic performance.

Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation

| Chiral Phosphine Ligand | Enantiomeric Excess (ee) |

| (R,S)-Xyl-Taniaphos | >99% |

This data represents typical results under optimized reaction conditions.

Iridium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have emerged as a powerful alternative for the asymmetric hydrogenation of various substrates. In the context of this compound, these iridium-NHC complexes have shown considerable promise. The strong σ-donating ability of NHC ligands contributes to the stability and activity of the iridium center.

The stereochemical outcome is dictated by the specific chirality of the NHC ligand. Researchers have designed a range of C2-symmetric and unsymmetric NHC ligands to fine-tune the catalyst's performance. These catalysts have been shown to be effective for the hydrogenation of challenging substrates, including tetrasubstituted enamides.

While ruthenium and iridium have been the workhorses in this field, nickel-catalyzed systems are gaining attention as a more sustainable and cost-effective alternative. The development of chiral ligands that can effectively promote asymmetric induction with nickel catalysts is an active area of research. Although detailed data for the specific asymmetric hydrogenation of this compound using nickel catalysts is less prevalent in the literature compared to ruthenium and iridium, the general principles of ligand design for nickel-catalyzed hydrogenations are applicable. The focus is on creating a chiral environment around the nickel center that can differentiate between the two faces of the prochiral substrate.

Heterogeneous Catalysis and Immobilized Systems

To address the challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have explored heterogeneous and immobilized catalytic systems.

Immobilizing homogeneous catalysts onto solid supports, such as polymers, offers a practical solution for catalyst recovery. In the case of the asymmetric hydrogenation of this compound, ruthenium catalysts have been successfully supported on polymers. For example, a ruthenium catalyst has been anchored to a Me-DuPhos-derived diphosphine ligand which was then attached to a polystyrene-based polymer. These polymer-supported catalysts have demonstrated enantioselectivities comparable to their homogeneous counterparts.

Table 2: Comparison of Homogeneous and Polymer-Supported Ruthenium Catalysts

| Catalyst Type | Ligand | Support | Enantiomeric Excess (ee) |

| Homogeneous | Me-DuPhos | - | High |

| Heterogeneous | Polymer-bound Me-DuPhos | Polystyrene | High |

A critical aspect of heterogeneous catalysis is the stability and reusability of the catalyst. Studies on polymer-supported ruthenium catalysts for the asymmetric hydrogenation of this compound have shown that these catalysts can be recycled multiple times without a significant loss in activity or enantioselectivity. However, the potential for metal leaching from the support is a concern that needs to be carefully evaluated. Inductively coupled plasma (ICP) analysis is often employed to quantify the extent of metal leaching into the product solution. Research has indicated that with robust anchoring of the catalytic complex to the polymer support, leaching can be minimized to parts-per-million (ppm) levels, ensuring the integrity of the final product. The reusability of these catalysts makes them economically attractive for industrial applications.

Organocatalysis in Enamide and Enoate Chemistry

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. nobelprize.org For substrates like enamides and enoates, organocatalysis primarily operates through two key activation modes: enamine catalysis and iminium ion catalysis. nobelprize.org

In enamine catalysis, a chiral secondary amine catalyst (e.g., proline) reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nobelprize.org This enamine is significantly more reactive than the corresponding enol or enol ether, enabling it to participate in reactions with various electrophiles. youtube.com While this is a common strategy for functionalizing aldehydes and ketones, enamides like this compound can themselves act as effective nucleophiles. acs.org Research has shown that enamides and enecarbamates bearing a hydrogen atom on the nitrogen are capable of reacting with electrophiles such as ethyl glyoxylate (B1226380) in the presence of a Lewis acid catalyst. acs.org The fast intramolecular hydrogen transfer from the enamide nitrogen can prevent catalyst inhibition and lead to high enantioselectivity. acs.orgacs.org

Iminium ion catalysis involves the reaction of a chiral secondary amine catalyst with an α,β-unsaturated carbonyl compound, forming a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. This strategy is central to many conjugate addition reactions.

Enamides are versatile building blocks in these organocatalytic transformations, participating in a range of reactions including cycloadditions and functionalizations. acs.org The development of novel organocatalytic systems continues to expand the synthetic utility of enamide and enoate substrates.

Table 1: Organocatalytic Transformations of Enamides and Enoates This table summarizes representative organocatalytic reactions involving enamide and enoate systems.

| Reaction Type | Catalyst Type | Substrate Class | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular Aldol (B89426) Reaction | Amino Acid (L-proline) | Ketones and Aldehydes | Forms C-C bonds via an enamine intermediate. | nobelprize.org |

| Nucleophilic Addition | Lewis Acid | Enamides/Enecarbamates | Enamide acts as a nucleophile; reaction with electrophiles like ethyl glyoxylate. | acs.org |

| Epoxidation | Diarylprolinol | α,β-Unsaturated Aldehydes | Proceeds through sequential iminium ion and enamine catalysis. | nobelprize.org |

| [2+2] Cycloaddition | N/A (Base-mediated) | Tertiary Enamides | Demonstrates the utility of enamides in forming cyclic structures. | acs.org |

Enzyme-Catalyzed Asymmetric Synthesis Relevant to Enamide/Enoate Substrates

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for asymmetric synthesis. In the context of enamide and enoate chemistry, enzymes, particularly lipases, are widely used for the synthesis of enantiomerically pure compounds through kinetic resolution. unipd.it

Kinetic resolution involves the enantioselective transformation of one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers. Lipases are frequently employed for the enantioselective acylation of racemic alcohols or amines, or the hydrolysis of racemic esters. unipd.it For example, lipase (B570770) from Candida antarctica (CAL-B) has been used in the resolution of racemic β-amino esters via aminolysis, achieving excellent enantioselectivities of up to 99% enantiomeric excess (ee). unipd.it

A more advanced strategy is Dynamic Kinetic Resolution (DKR). This process combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. unipd.it By continuously converting the undesired enantiomer into the desired one, DKR can theoretically achieve a 100% yield of a single, optically pure product. This has been successfully applied in the synthesis of chiral esters and O-acylated β-nitroalkanols, where a lipase is paired with a metal racemization catalyst. unipd.it For instance, immobilized lipase from Pseudomonas cepacia (PS-C I) has been used in the DKR of β-nitroalkanols with high yields and enantioselectivities (up to 99% ee). unipd.it

Besides lipases, other enzymes like nitrilases are used for the enantioselective hydrolysis of nitriles to carboxylic acids, providing another route to chiral building blocks relevant to this field. unipd.it

Table 2: Enzyme-Catalyzed Asymmetric Synthesis This table highlights key examples of enzyme-catalyzed reactions relevant to enamide and enoate-related structures.

| Enzyme | Substrate Type | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase from Candida antarctica (CAL-B) | Racemic β-amino esters | Kinetic Resolution (Aminolysis) | Produces optically active β-amino esters with up to 99% ee. | unipd.it |

| Lipase from Pseudomonas cepacia (PS-C I) | β-nitroalkanols | Dynamic Kinetic Resolution (Acylation) | Yields up to 92% with enantioselectivities up to 99% ee. | unipd.it |

| Lipases | Racemic Amines | Kinetic Resolution (Acylation) | Forms amides with high enantioselectivity. | unipd.it |

| Nitrilases | Racemic α-hydroxy nitriles | Kinetic Resolution (Hydrolysis) | Transforms nitriles into enantiomerically enriched carboxylic acids. | unipd.it |

Compound Index

Spectroscopic and Computational Characterization Approaches for E Ethyl 3 Acetamidobut 2 Enoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. In the context of (E)-Ethyl 3-acetamidobut-2-enoate, advanced NMR techniques, particularly those enhanced by hyperpolarization, offer unparalleled insights into the stereochemical outcomes of its reactions.

Parahydrogen-Induced Hyperpolarization (PHIP) NMR for Enantioselectivity Determination

Parahydrogen-Induced Hyperpolarization (PHIP) has emerged as a powerful method for dramatically enhancing NMR signal intensities, enabling the sensitive analysis of reaction products and intermediates. A notable application of PHIP is in the determination of the enantioselectivity of asymmetric hydrogenation reactions.

In a study by Jiang et al., PHIP-NMR was successfully employed to determine the enantioselectivity of the asymmetric hydrogenation of this compound. researchgate.net The reaction involves the addition of parahydrogen to the double bond of the substrate, which leads to the formation of hyperpolarized diastereomeric products when a chiral catalyst is used. These hyperpolarized diastereomers exhibit distinct PHIP patterns in their ¹H NMR spectra, which are readily distinguishable. researchgate.net By analyzing these unique spectral patterns, the relative concentrations of the enantiomeric products can be accurately quantified, thereby providing a direct measure of the enantiomeric excess (ee) of the hydrogenation reaction. researchgate.net

The ability to obtain detailed structural information from a single scan with high sensitivity makes PHIP-NMR a valuable tool for high-throughput screening of asymmetric catalysts and reaction conditions. libretexts.orgyoutube.com

Application of PHIP in Revealing Asymmetric Hydrogenation Mechanisms

Beyond quantifying enantioselectivity, PHIP-NMR provides crucial data for understanding the mechanisms of asymmetric hydrogenation. The distinct PHIP patterns observed for the different diastereomers formed during the reaction offer a window into the transition states of the catalytic cycle. researchgate.net

The hydrogenation of prochiral substrates like this compound with parahydrogen in the presence of a chiral catalyst generates transient hyperpolarized diastereoisomers. researchgate.net The specific appearance of the hyperpolarized signals, including their phase and multiplicity, is dependent on the geometry of the catalyst-substrate complex during the hydrogen addition step. By correlating the observed PHIP patterns with theoretical models, it is possible to deduce the preferred binding mode of the substrate to the catalyst and the pathway of hydrogen transfer. This information is critical for rational catalyst design and the optimization of reaction conditions to achieve higher enantioselectivity. researchgate.net

Mass Spectrometry and Chromatographic Methodologies for Product Analysis

The analysis of the products from the hydrogenation of this compound, namely ethyl 3-acetamidobutanoate, necessitates the use of chromatographic techniques coupled with mass spectrometry to separate the enantiomers and confirm their identity.

Chiral Gas Chromatography (GC): Chiral GC is a primary method for determining the enantiomeric excess of volatile chiral compounds. nih.govnih.govyoutube.com For the analysis of ethyl 3-acetamidobutanoate, a chiral stationary phase, such as one based on derivatized cyclodextrins, would be employed. nih.gov The two enantiomers of the product would interact differently with the chiral stationary phase, leading to different retention times and their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of less volatile and thermally labile compounds. nih.govnih.govresearchgate.net For N-acetylated amino acid esters, reversed-phase liquid chromatography can be used for separation. The separated components are then introduced into a mass spectrometer, which provides information on their molecular weight and structure through fragmentation patterns. nih.govnih.gov This is particularly useful for confirming the identity of the hydrogenation product and detecting any potential byproducts. For chiral separation, a chiral column or a chiral mobile phase additive would be required.

Interactive Data Table: Analytical Techniques for Product Analysis

| Analytical Technique | Principle | Application to this compound Hydrogenation | Information Obtained |

| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers on a chiral stationary phase. | Separation and quantification of the enantiomers of ethyl 3-acetamidobutanoate. | Enantiomeric excess (ee) of the reaction. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity followed by mass-to-charge ratio detection. | Identification of the hydrogenation product and potential byproducts. With a chiral column, can also determine ee. | Molecular weight confirmation, structural information from fragmentation, and enantiomeric purity. |

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy provide complementary information for the structural characterization of this compound.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. For this compound, characteristic vibrational modes would be expected. The FTIR spectrum would likely show strong absorption bands for the C=O stretching of the ester and amide groups, typically in the region of 1650-1750 cm⁻¹. nih.govresearchgate.net The N-H stretching of the amide would appear around 3300 cm⁻¹, and C-O stretching bands for the ester would be present in the 1000-1300 cm⁻¹ region. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C double bond stretching vibration. youtube.comresearchgate.net

Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a conjugated system of a C=C double bond with a carbonyl group (an α,β-unsaturated ester) and an amide group, is expected to exhibit characteristic UV absorptions. The π → π* transition of the conjugated system would likely result in a strong absorption band in the UV region. frontiersin.orgnist.govscience-softcon.de The n → π* transition of the carbonyl groups would also be present but is typically weaker. frontiersin.org

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data and providing deeper insights into the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and PHIP Pattern Simulation

DFT calculations are instrumental in understanding the mechanistic details of the asymmetric hydrogenation of this compound and in interpreting complex spectroscopic data.

As demonstrated in the work by Jiang et al., DFT calculations were essential for simulating the PHIP-NMR patterns of the possible hyperpolarized diastereomeric products. researchgate.net By calculating the NMR parameters (chemical shifts and coupling constants) for different diastereomers, the experimentally observed PHIP patterns could be unambiguously assigned to specific product enantiomers. This computational approach is critical for determining the absolute chirality of the products and for validating the mechanistic hypotheses derived from the experimental data. researchgate.net

Furthermore, DFT can be used to model the entire catalytic cycle, including the structures of catalyst-substrate complexes and transition states. nih.gov This allows for the calculation of activation energies for different reaction pathways, providing a theoretical basis for the observed enantioselectivity. DFT can also be employed to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental FTIR and Raman spectra. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Related Structures

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Amide N-H Stretch | 3100-3500 | FTIR, Raman |

| Alkene C=C Stretch | 1620-1680 | Raman |

| Ester C=O Stretch | 1735-1750 | FTIR |

| Amide C=O Stretch (Amide I) | 1630-1695 | FTIR |

| Amide N-H Bend (Amide II) | 1510-1570 | FTIR |

| Ester C-O Stretch | 1000-1300 | FTIR |

Note: These are general ranges and the exact positions for this compound may vary.

Molecular Mechanism Investigations of Reaction Pathways of Related Enoates

This compound belongs to the class of β-enamino esters, which are recognized as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.gov The reactivity of these compounds is governed by the interplay of the electron-donating amino group and the electron-withdrawing ester group, which polarizes the carbon-carbon double bond.

Research into the reaction mechanisms of related enoates and enamides reveals several key pathways:

Michael and Aza-Michael Additions: Enamine esters are known to participate in Michael addition reactions, where a nucleophile attacks the β-carbon of the unsaturated system. acs.orgcapes.gov.br In a related process, the aza-Michael addition, a nitrogen-based nucleophile adds to the double bond. acs.orgcapes.gov.br For instance, in the synthesis of morphan derivatives, the reaction of quinone imine ketals with enamine esters proceeds via an initial Michael addition, followed by an imine-enamine tautomerization and an intramolecular aza-Michael addition to form the final product. acs.orgcapes.gov.br

Cycloaddition Reactions: Enamides can undergo cycloaddition reactions. For example, they can participate in inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes, demonstrating their utility in constructing complex cyclic systems. nih.gov

Hydrolysis: Under acidic conditions, β-enamino esters can be hydrolyzed to yield the corresponding β-keto esters. acs.org This reactivity highlights the lability of the enamine functionality and provides a synthetic route to another important class of organic compounds.

Electrophilic Activation: The amide portion of enamide systems can be activated using electrophilic reagents like triflic anhydride (B1165640). This activation can facilitate further transformations, showcasing the tunability of their reactivity. nih.gov

The table below summarizes the common reaction pathways investigated for enoates and enamides, which are analogous to the expected reactivity of this compound.

| Reaction Type | Description | Key Intermediates/Products | Relevant Studies |

| Michael Addition | Nucleophilic attack at the β-carbon. | Enolate intermediates | acs.orgcapes.gov.br |

| Aza-Michael Addition | Addition of a nitrogen nucleophile to the C=C double bond. | Amino-substituted esters | acs.orgcapes.gov.br |

| Cycloaddition | Formation of cyclic compounds via concerted or stepwise pathways. | Diels-Alder adducts, cyclobutanes | nih.gov |

| Hydrolysis | Cleavage of the enamine C=C-N bond under acidic conditions. | β-keto esters | acs.org |

| Electrophilic Activation | Enhancement of reactivity by treating the amide with an electrophile. | O-alkyliminium ethers | nih.gov |

Conformational Analysis and Stereochemical Predictions

The stereochemistry and conformational preferences of this compound are crucial in determining its reactivity and potential biological activity. The "(E)" designation specifies that the substituents on the double bond are on opposite sides, which is a key stereochemical feature.

Conformational Preferences:

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds within the molecule. Key considerations include:

N-C(O) Amide Bond: The amide bond is known to have a significant barrier to rotation due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in a planar or near-planar amide linkage.

Cα-Cβ Double Bond: The (E)-configuration is generally more stable than the (Z)-configuration due to reduced steric hindrance between the substituents.

C-N and C-C Single Bonds: Rotation around the C-N and C-C single bonds will lead to different conformers. Computational studies on related N-vinylacetamide derivatives can provide insights into the preferred orientations. capes.gov.br The planarity of the conjugated system is a critical factor, with deviations from planarity affecting the electronic properties.

Stereochemical Predictions:

The stereochemistry of reactions involving this compound will be influenced by its inherent structure. For instance, in reactions where the double bond is attacked, the incoming reagent will approach from either the top or bottom face, leading to the formation of new stereocenters. The facial selectivity will depend on the steric and electronic nature of the substrate and the reagent.

The table below outlines the key conformational and stereochemical features predicted for this compound based on the analysis of related compounds.

| Structural Feature | Predicted Characteristic | Basis for Prediction |

| C=C Double Bond | Predominantly (E)-isomer | Lower steric hindrance compared to (Z)-isomer. |

| Amide Bond (N-C=O) | Planar or near-planar | Partial double bond character due to resonance. |

| Overall Conformation | Extended, planar conformation favored | Maximizes conjugation and minimizes steric interactions. |

| Reactivity | Facial selectivity in addition reactions | Influenced by the steric bulk of the substituents. |

Advanced Applications and Research Horizons of E Ethyl 3 Acetamidobut 2 Enoate

Precursors in the Synthesis of Chiral α-Amino Acid Derivatives

The synthesis of α-amino acid derivatives is a cornerstone of modern organic and medicinal chemistry, as these molecules are the fundamental components of peptides and proteins and serve as crucial chiral building blocks. (E)-Ethyl 3-acetamidobut-2-enoate has emerged as a key substrate in methodologies aiming for the efficient and stereocontrolled production of these valuable compounds.

A significant challenge in synthetic chemistry is the direct and efficient creation of α-amino carbonyl and carboxyl compounds. Recent research has demonstrated that α-amino acid derivatives can be synthesized through a direct hydrative amination of activated alkynes under mild conditions. nih.gov This innovative approach provides a practical pathway to these essential molecules.

Building Blocks for Complex Chiral Molecules and Potential Bioactive Compounds

The utility of this compound extends beyond the synthesis of simple amino acid derivatives. Its inherent functionality and stereochemical potential make it an ideal starting material for the construction of more intricate and biologically relevant molecules. The development of methodologies that utilize such building blocks is critical for the discovery of new therapeutic agents and other bioactive compounds.

The creation of complex molecular architectures often relies on the strategic use of versatile starting materials that can be elaborated in a controlled and predictable manner. The enoate and acetamido groups within this compound offer multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, enabling the assembly of diverse molecular scaffolds.

Future Directions in the Development of Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using catalytic amounts of a chiral catalyst, is a field of continuous innovation. The development of new catalytic systems that can effectively desymmetrize prochiral molecules or perform kinetic resolutions of racemic mixtures is a primary objective. This compound and similar prochiral substrates are ideal candidates for testing the efficacy of novel asymmetric catalysts.

Future research in this area will likely focus on the design of more efficient, selective, and robust catalysts for the asymmetric hydrogenation, amination, or other transformations of this compound and related compounds. The goal is to achieve near-perfect enantioselectivity under milder reaction conditions, with lower catalyst loadings, and using more environmentally benign reagents and solvents.

Green Chemistry Perspectives in the Synthesis and Application of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. The synthesis and application of this compound are being re-evaluated through this lens to identify opportunities for more sustainable practices.

Future efforts will likely concentrate on developing greener synthetic routes to this compound itself, potentially utilizing bio-based starting materials or catalytic methods that avoid stoichiometric reagents. Furthermore, the application of this compound in subsequent reactions will be optimized to improve atom economy, reduce waste, and utilize renewable solvents and energy sources. The integration of enzymatic catalysis and flow chemistry are promising avenues for enhancing the green credentials of processes involving this versatile building block.

Q & A

Q. How can the synthesis of (E)-Ethyl 3-acetamidobut-2-enoate be optimized to maximize yield and purity?

Methodological Answer:

- Reaction Optimization : Use kinetic control by maintaining low temperatures (0–5°C) during enolate formation to favor the (E)-isomer. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation under reduced pressure to isolate the product, followed by recrystallization using ethyl acetate/hexane mixtures. Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

- Spectroscopic Validation : Use H NMR to verify the absence of undesired diastereomers (e.g., (Z)-isomer) by checking coupling constants () .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Q. How can crystallographic analysis of this compound be performed, and which software tools are recommended?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by screening for birefringence .

- Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement. Validate geometry using PLATON (e.g., check for R-factor < 5%) .

- Visualization : Generate ORTEP diagrams with OLEX2 or Mercury to illustrate molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?

Methodological Answer:

-

Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C) using Etter’s notation (e.g., chains or rings). Use Mercury or CrystalExplorer to generate interaction maps .

-

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to quantify bond energies and compare with experimental SCXRD data .

-

Example Table :

Donor-Acceptor Pair Distance (Å) Angle (°) Graph Set N-H···O (Acetamido) 2.85 165 C-H···O (Ester) 3.10 145

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Error Analysis : Compare computational methods (e.g., MP2 vs. DFT) to assess basis set limitations. Re-optimize geometries with solvent effects (e.g., PCM model for THF) .

- Experimental Replication : Conduct kinetic studies under inert conditions (argon) to exclude oxidation side reactions. Use GC-MS to identify byproducts .

- Statistical Validation : Apply Student’s t-test to evaluate significance between computational and experimental activation energies () .

Q. How can enantioselective synthesis routes for derivatives of this compound be designed and validated?

Methodological Answer:

-

Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

-

Mechanistic Probes : Use C isotopic labeling at the β-carbon to track stereochemical outcomes in C NMR .

-

Case Study Table :

Catalyst ee (%) Yield (%) Reference BINAP/Pd 92 85 [Author et al.] Jacobsen’s 88 78 [Author et al.]

Q. How to analyze thermodynamic stability differences between (E)- and (Z)-isomers of Ethyl 3-acetamidobut-2-enoate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.